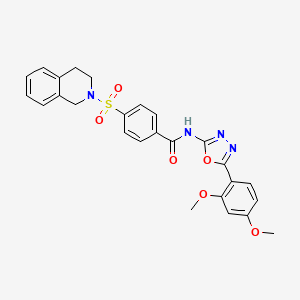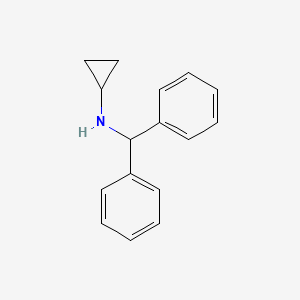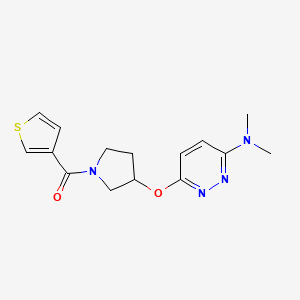![molecular formula C48H58FeO2P2 B2731158 [2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) CAS No. 849924-45-4](/img/no-structure.png)
[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sold in collaboration with Solvias AG
Aplicaciones Científicas De Investigación
Synthesis of New Phosphorus Systems
Research into new phosphorus systems, such as 1λ5,4λ5-Diphosphapentalene- and 1λ5,5λ5-Diphosphaazulene systems, highlights the potential for creating novel compounds with unique properties. These compounds have been synthesized through criss-cross-cycloaddition reactions, showcasing their potential in the development of new materials and catalysts (Merk et al., 1997).
Catalysis and Coordination Chemistry
The synthesis of chiral hydroxyl phospholanes from D-mannitol and their use in asymmetric catalytic reactions demonstrate the utility of phosphorus compounds in catalysis. These compounds serve as highly enantioselective catalysts for the asymmetric hydrogenation of various functionalized olefins, showcasing their importance in organic synthesis and pharmaceutical manufacturing (Li et al., 2000).
Development of Polyphosphanes
The formation of complex polyphosphanes through P-N/P-P bond metathesis signifies an advancement in the synthesis of complex phosphorus-containing compounds. These compounds have potential applications in materials science and as ligands in transition metal chemistry, indicating their versatility in scientific research (Feldmann & Weigand, 2012).
Polymerization Catalysts
Bis(phosphanylphenoxide) complexes of group 4 metals, activated by methylaluminoxane, show high activity for ethylene and propylene polymerization. A zirconium derivative, in particular, possesses one of the highest propylene polymerization activities for a nonmetallocene system, illustrating the potential of phosphorus compounds in improving polymer manufacturing processes (Long et al., 2006).
Metabolism Studies
The metabolism of dianisylneopentane, a methoxychlor isostere, in various biological systems, including mouse, insects, and model ecosystems, provides insights into the environmental and biological impacts of phosphorus compounds. These studies contribute to our understanding of the environmental fate and biological effects of chemically related compounds (Coats et al., 1974).
Propiedades
Número CAS |
849924-45-4 |
|---|---|
Nombre del producto |
[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) |
Fórmula molecular |
C48H58FeO2P2 |
Peso molecular |
784.783 |
Nombre IUPAC |
[2-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C41H52O2P2.C5H10.2CH3.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;;;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
DVTGTDIZSASVJN-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2731081.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)

![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)

![(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2731091.png)
![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2731095.png)
![3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2731097.png)